



Application Notes and Protocols for AZD8186 in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	(Rac)-AZD8186	
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These application notes provide a detailed protocol for the use of AZD8186, a selective inhibitor of PI3K β and PI3K δ , in mouse xenograft models, particularly those with PTEN-null tumors. The information is compiled from various preclinical studies to guide researchers in designing and executing in vivo efficacy studies.

Introduction

AZD8186 is a potent small-molecule inhibitor of the beta and delta isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) leads to the upregulation of the PI3K/AKT signaling pathway, with a particular dependency on the PI3Kβ isoform.[3][4] This makes PTEN-deficient tumors promising candidates for treatment with AZD8186.[3][4] Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of AZD8186, both as a single agent and in combination with other therapies.[3][4][5]

Mechanism of Action and Signaling Pathway

AZD8186 selectively inhibits PI3Kβ and PI3Kδ, which are critical components of the PI3K/AKT/mTOR signaling cascade.[1][2] In PTEN-null tumors, this pathway is constitutively active, driving cell proliferation, survival, and growth. By inhibiting PI3Kβ, AZD8186 effectively

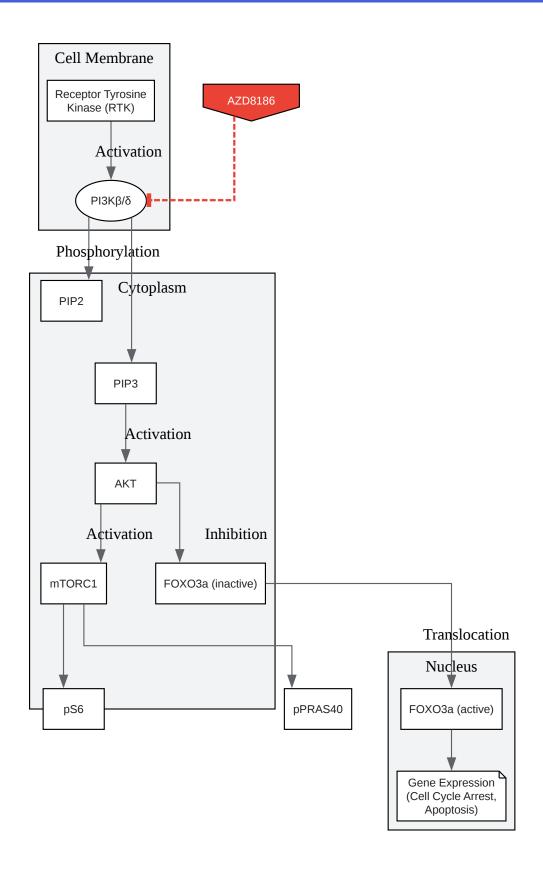






blocks the phosphorylation of AKT and downstream effectors such as PRAS40 and S6 ribosomal protein, leading to reduced tumor cell proliferation and survival.[4][6]









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